(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.2551 g/mol . This compound features a piperidine ring substituted with a nitropyridine group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitropyridine and piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Chemical Reactions Analysis
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions to form different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways involving nitro and piperidine groups.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol can be compared with similar compounds such as:
(1-(3-Nitropyridin-2-yl)piperidin-4-yl)methanol: This compound has a similar structure but with the hydroxymethyl group at a different position on the piperidine ring.
(1-(3-Nitropyridin-2-yl)piperidin-2-yl)methanol: Another structural isomer with the hydroxymethyl group at the 2-position.
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group.
These comparisons highlight the unique positioning of functional groups in this compound, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-(3-nitropyridin-2-yl)piperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-3-2-6-13(7-9)11-10(14(16)17)4-1-5-12-11/h1,4-5,9,15H,2-3,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAKMYKJQOAHLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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